1-Methyl-3-p-tolyltriazene

Catalog No.
S566514
CAS No.
21124-13-0
M.F
C8H11N3
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-3-p-tolyltriazene

Safely methylate sensitive substrates without diazomethane. This bench-stable solid (mp 79-81°C) enables mild acid-catalyzed methylation of carboxylic acids, phenols, and sulfonic acids, free from cycloadditions and explosion hazards. • Avoids cycloaddition with conjugated/strained double bonds, unlike diazoalkanes • Rapid quantitative methyl esterification for GC/HPLC prep • Preserves polymer backbone integrity for MAASTY copolymer synthesis • Methylates sulfonic acids to sulfonate esters in 50-60% yield. In stock.

CAS Number

21124-13-0

Product Name

1-Methyl-3-p-tolyltriazene

IUPAC Name

4-methyl-N-(methyldiazenyl)aniline

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C8H11N3/c1-7-3-5-8(6-4-7)10-11-9-2/h3-6H,1-2H3,(H,9,10)

InChI Key

DNGJVDGPCGXBFF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NN=NC

Synonyms

3-methyl-1-p-tolyltriazene, methyl-4-tolyltriazene, methyl-p-tolytriazene

Canonical SMILES

CC1=CC=C(C=C1)NN=NC

The exact mass of the compound 1-Methyl-3-p-tolyltriazene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 183741. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 25 g

1-Methyl-3-p-tolyltriazene is a bench-stable, crystalline arylalkyltriazene utilized primarily as a highly selective methylating agent and a masked precursor for diazonium ions and radicals [1]. Unlike classical gaseous methylating agents, this compound is an easily weighable solid (m.p. 79–81°C) that reacts rapidly with carboxylic acids, phenols, and sulfonic acids under mild conditions to yield the corresponding methyl esters . In procurement and process chemistry, it is prioritized over hazardous diazoalkanes or harsh alkyl halides due to its superior safety profile, ease of handling, and strict chemoselectivity that prevents unwanted side reactions with complex, unsaturated substrates [1].

Research Fit

Format Solid, weighable crystalline reagent
Reaction Mild methyl esterification at room temperature
Handling Ether-soluble; compatible with standard benchtop practices

Substituting 1-Methyl-3-p-tolyltriazene with generic methylating agents introduces severe process and safety bottlenecks. Diazomethane, the traditional in-class substitute, is a highly toxic and explosive gas that mandates specialized, joint-free glassware and strict safety infrastructure, making scale-up hazardous and costly [1]. Furthermore, generic diazoalkanes frequently undergo unwanted cycloadditions with strained or conjugated double bonds, destroying complex substrates [1]. Conversely, substituting with methyl iodide or dimethyl sulfate requires harsh basic conditions that can degrade base-sensitive functional groups and epimerize stereocenters. 1-Methyl-3-p-tolyltriazene bypasses these limitations by providing a mild, acid-catalyzed methylation pathway that is entirely free of explosion hazards and cycloaddition side reactions .

Substitution Risk

Procurement need Substitution risk
Solid, bench-stable methylating agent 1-Methyl-3-phenyltriazene may be liquid or low-melting solid, altering weighing precision and storage logistics
Isolable monomethyltriazene with high purity Non-p-tolyl aryl triazenes often yield pentaazadiene byproducts rather than stable monomethyl product
Weighable solid format, no gas handling Diazomethane or TMS-diazomethane involve in situ gas generation, complicating benchtop workflow and requiring specialized apparatus

Process Safety and Handling: Solid-State Stability vs. Gaseous Hazards

The physical state of a methylating agent dictates the infrastructure required for its use. 1-Methyl-3-p-tolyltriazene is a stable, crystalline solid with a melting point of 79–81°C, allowing it to be weighed and transferred on a standard benchtop [1]. In stark contrast, the standard comparator, diazomethane, is a highly toxic and explosive gas that requires dedicated generation kits (e.g., Diazald kits) lacking ground-glass joints to prevent detonation [1].

Evidence DimensionPhysical state and handling requirements
Target Compound DataCrystalline solid (m.p. 79–81°C); weighable on a standard benchtop
Comparator Or BaselineDiazomethane (Highly toxic, explosive gas requiring specialized generation apparatus)
Quantified DifferenceEliminates the need for specialized explosion-proof glassware and dedicated safety protocols
ConditionsStandard laboratory or pilot-plant reagent handling

Procurement can avoid the high safety overhead, specialized equipment costs, and liability associated with gaseous diazoalkanes.

Physical State & Handling
Direct comparison
Solid (m.p. 81°C) vs. diazomethane gas (explosive, requires in situ generation)
Supports benchtop methylation workflows without specialized gas handling
Reported solid-state handling context; bench-stable at 20°C

Chemoselectivity: Avoidance of Cycloaddition Side Reactions

When methylating complex molecules, side reactions are a primary cause of yield loss. Generic diazoalkanes frequently undergo unwanted cycloadditions with strained or conjugated double bonds, forming pyrazolines or cyclopropanes [1]. 1-Methyl-3-p-tolyltriazene exhibits strict chemoselectivity, reacting preferentially with acidic protons (such as carboxylic acids) without adding across vulnerable alkene systems [1].

Evidence DimensionReactivity with conjugated/strained double bonds
Target Compound DataDoes not undergo addition to strained or conjugated double bonds
Comparator Or BaselineDiazoalkanes (Frequently undergo unwanted cycloadditions)
Quantified DifferenceNear-zero cycloaddition byproducts, preserving alkene integrity
ConditionsMethylation of complex, unsaturated carboxylic acids

Crucial for buyers synthesizing complex natural products or APIs where alkene preservation is mandatory.

Physical State Advantage
Cross-study comparable
Crystalline solid (m.p. 79–81°C) vs. unsubstituted phenyl analog (liquid or low-melting solid)
Enables precise weighing and simplified inventory at ambient temperature
Reported >50°C melting point difference; ether solubility retained

Esterification Efficiency and Workup Simplicity

Esterification with 1-Methyl-3-p-tolyltriazene provides a highly efficient, non-equilibrium pathway to methyl esters. For example, the esterification of 3,5-dinitrobenzoic acid yields 70–90% of the corresponding methyl ester at room temperature [1]. The reaction evolves nitrogen gas as the primary leaving group, leaving only p-toluidine as a byproduct, which is easily removed via a mild acidic wash [1]. This bypasses the need for excess alcohol, harsh heating, and azeotropic water removal required by standard Fischer esterification.

Evidence DimensionIsolated yield and byproduct profile
Target Compound Data70–90% yield with N2 evolution and easily extractable p-toluidine
Comparator Or BaselineStandard Fischer esterification (Requires excess alcohol, heat, and azeotropic water removal)
Quantified DifferenceAchieves high yields rapidly at room temperature without equilibrium constraints
ConditionsReaction in ether at room temperature, followed by a 5N HCl wash

Drives procurement for workflows requiring rapid, high-yield derivatization without harsh heating or complex chromatographic purification.

Synthetic Accessibility
Class-level inference
47–53% isolated yield after sublimation; reproducible from p-toluidine
Supports in-house preparation and supply resilience
Reported protocol; non-p-tolyl aryl diazonium salts may not yield stable monomethyltriazene

Macromolecular Precision: Non-Degradative Polymer Methylation

In the synthesis of advanced amphiphilic copolymers (e.g., MAASTY for native nanodiscs), precise methylation of the polymer backbone is required to tune the glass transition temperature and hydrophobicity. 1-Methyl-3-p-tolyltriazene achieves complete methylation of poly(methacrylic acid) frameworks without inducing polymer chain scission or degradation [1]. Harsher methylating agents can compromise the polymer's structural integrity or result in incomplete conversion.

Evidence DimensionPolymer backbone integrity during methylation
Target Compound DataComplete methylation of poly(methacrylic acid) to form MAASTY copolymers without degradation
Comparator Or BaselineHarsh methylating agents (Can cause polymer chain scission or incomplete conversion)
Quantified DifferenceProvides precise control over polymer amphiphilicity without degrading the backbone
Conditions1 w% solution in toluene, stirred overnight

Essential for researchers procuring reagents to synthesize perfectly defined amphiphilic copolymers for membrane protein stabilization.

Reaction Conditions
Cross-study comparable
Room temperature, neutral pH; no carboxy pre-activation required. Compatible with acid-sensitive and racemization-prone substrates.
Supports methylation of sensitive substrates without degradation
Mild conditions vs. methyl iodide/base or dimethyl sulfate; byproducts are p-toluidine and N₂
Analytical Derivatization
Direct comparison
Solid reagent enables phospholipid methylation with equivalent outcome to diazomethane; compatible with CE-MS lipidomics
Supports adoption of quantitative PL analysis with reduced handling complexity
Reported comparable methylation efficiency; standard laboratory handling
Purity & Function
Data to verify
≥98.0% (HPLC), 98.0–102.0% (nonaqueous titration), esterification efficacy confirmed
Ensures stoichiometric accuracy and reagent activity for reproducible syntheses
Supplier-certified specifications; functional test report available

Bench-Scale Methylation of Unsaturated Substrates

The optimal choice for methylating complex carboxylic acids and phenols containing conjugated or strained double bonds, where classical diazoalkanes would cause yield-destroying cycloadditions[1].

Pre-Column Derivatization for Chromatography

Highly effective for the rapid, mild methyl esterification of fatty acids and other carboxylic acids prior to GC or HPLC analysis, ensuring quantitative conversion without harsh heating or complex sample preparation .

Synthesis of Amphiphilic Copolymers for Nanodiscs

Procured for the precise methylation of poly(methacrylic acid) frameworks to generate MAASTY copolymers, which require strict structural control and high backbone integrity to effectively stabilize human membrane proteins in native nanodiscs [2].

Mild Generation of Methyl Sulfonate Esters

Utilized in medicinal chemistry to convert sulfonic acids into methyl sulfonate esters (e.g., DNA minor groove binders) in 50-60% yields under mild conditions, avoiding the harsh reagents typically required for sulfonate esterification [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Carboxylic acid esterification for sensitive substrates
Mild, neutral condition reactivity
Substrate compatibility and racemization control
Diazomethane-free methylation workflows
Solid-state weighable format
Handling requirements and workflow integration
Phospholipid derivatization for CE-MS lipidomics
Comparable methylation efficiency to diazomethane
Lipidome coverage and analytical reproducibility
In-house reagent synthesis and supply resilience
Reproducible synthetic protocol from p-toluidine
Batch reproducibility and scale-up feasibility

XLogP3

2.7

UNII

D41T26MB6M

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

21124-13-0

Wikipedia

1-methyl-3-p-tolyltriazene

General Manufacturing Information

1-Triazene, 1-methyl-3-(4-methylphenyl)-: INACTIVE

Explore Compound Types